molecular formula C17H17N3O5 B5819724 [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate

Cat. No.: B5819724
M. Wt: 343.33 g/mol
InChI Key: KTBWHWOKPSKHDL-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both nitro and phenoxy groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate typically involves a multi-step process. The initial step often includes the formation of the amino-(3-nitrophenyl)methylidene intermediate, which is then reacted with 2-phenoxybutanoic acid under specific conditions to yield the final product. Common reagents used in this synthesis include various amines, nitrobenzene derivatives, and phenoxybutanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted phenoxybutanoates can be formed.

Scientific Research Applications

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenoxy group may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate can be compared to other compounds with similar structural features:

    [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate: Similar structure but with a nitro group at the 4-position, which may alter its reactivity and biological activity.

    [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxypropanoate: Similar but with a shorter carbon chain, affecting its physical properties and reactivity.

    [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxyacetate: Even shorter carbon chain, leading to different solubility and reactivity profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications. Understanding its synthesis, reactivity, and mechanism of action can further enhance its utility in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-2-15(24-14-9-4-3-5-10-14)17(21)25-19-16(18)12-7-6-8-13(11-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBWHWOKPSKHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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